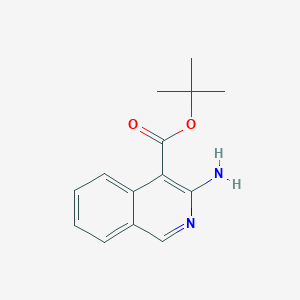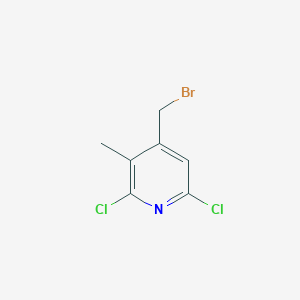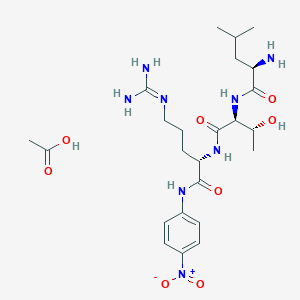
3-Methoxy-5-(trifluoromethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(trifluoromethyl)picolinamide is an organic compound with the molecular formula C8H7F3N2O2 It is a derivative of picolinamide, featuring a methoxy group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and trifluoromethyl iodide.
Nitration: The 3-methoxypyridine undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.
Amidation: The resulting 3-methoxy-5-aminopyridine is then reacted with trifluoroacetic anhydride to form the trifluoroacetamide derivative.
Hydrolysis: Finally, the trifluoroacetamide derivative is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-formyl-5-(trifluoromethyl)picolinamide.
Reduction: Formation of 3-methoxy-5-methylpicolinamide.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(trifluoromethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid
- 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide
Uniqueness
3-Methoxy-5-(trifluoromethyl)picolinamide is unique due to the presence of both a methoxy and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7F3N2O2 |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
3-methoxy-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-5-2-4(8(9,10)11)3-13-6(5)7(12)14/h2-3H,1H3,(H2,12,14) |
Clave InChI |
GYJJTFSPZBARIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


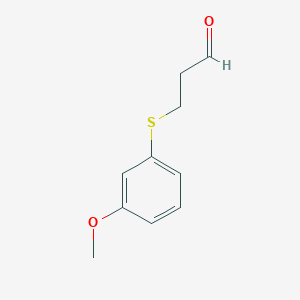
![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)
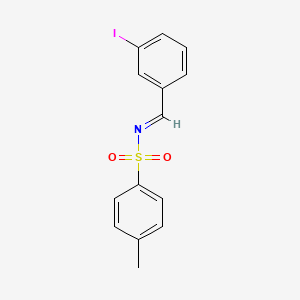
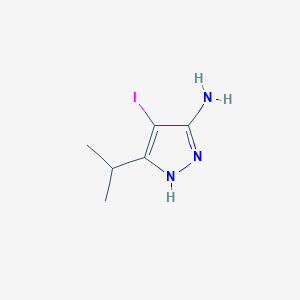
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)

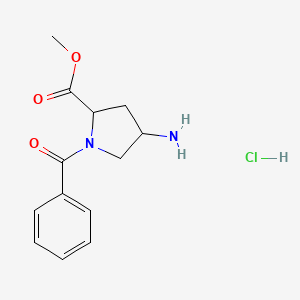
![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)
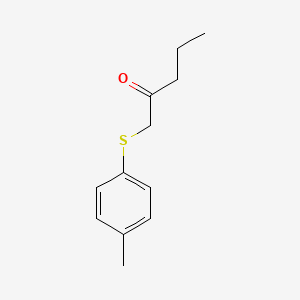
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
